6-Chloro-2-phenylquinoline-4-carboxylic acid
Description
6-Chloro-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at the 6-position, a phenyl group at the 2-position, and a carboxylic acid moiety at the 4-position. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-chloro-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVKXDNFUTEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285519 | |
| Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-62-1 | |
| Record name | NSC42124 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Formation of enamine intermediate : 2-Amino-5-chlorobenzophenone reacts with ethyl acetoacetate in the presence of a Lewis acid (e.g., ZnCl₂) to form an enamine intermediate.
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Cyclization : Intramolecular aldol condensation generates the quinoline core.
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Oxidation and hydrolysis : The ester group at position 4 is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Optimization Parameters
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Catalyst selection : ZnCl₂ (10 mol%) in ethanol at 80°C achieves 68–72% yield.
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Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce regioselectivity.
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Substituent compatibility : Electron-withdrawing groups (e.g., Cl) at position 6 enhance cyclization efficiency by stabilizing the transition state.
Table 1: Friedländer Annulation Conditions and Yields
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-chlorobenzophenone | ZnCl₂ | EtOH | 80 | 72 |
| 2-Amino-5-chlorobenzophenone | H₂SO₄ | Toluene | 110 | 58 |
Hydroxyindolinone Cyclization Route
A novel approach reported by Tiwari et al. utilizes 3-substituted-3-hydroxyindolin-2-ones as precursors, enabling a one-pot synthesis of 2-phenylquinoline-4-carboxamides, which are subsequently hydrolyzed to the carboxylic acid.
Synthetic Procedure
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Aldol condensation : 5-Chloroisatin reacts with acetophenone in ethanol using DABCO as a base, yielding 3-(hydroxy(phenyl)methyl)-5-chloroindolin-2-one.
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Cyclization with ammonium acetate : The intermediate undergoes cyclization in ethanol at 70°C for 10 hours, forming 6-chloro-2-phenylquinoline-4-carboxamide.
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Hydrolysis : Treatment with 6M HCl at reflux converts the carboxamide to the carboxylic acid (85–90% yield).
Critical Observations
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Solvent optimization : Ethanol outperforms DCM or THF due to improved solubility of intermediates.
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Electronic effects : Electron-donating groups on acetophenone (e.g., 4-methyl) increase yield to 74%, while 4-bromo substitution reduces it to 68%.
Table 2: Substituent Effects on Cyclization Efficiency
| Acetophenone Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-CH₃ | 6 | 74 |
| 4-Br | 10 | 68 |
| H | 8 | 70 |
Pyruvic Acid-Mediated Condensation
A historical but mechanistically insightful method involves pyruvic acid as a carbonyl source, as disclosed in patent DE520922C. This route avoids traditional β-keto esters, offering a unique pathway.
Protocol Overview
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Condensation : 2-Amino-5-chlorobenzophenone reacts with pyruvic acid in refluxing acetic anhydride, forming a Schiff base.
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Cyclodehydration : The intermediate undergoes thermal cyclization at 120°C, yielding the quinoline core.
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Oxidative workup : Treatment with H₂O₂ in acetic acid oxidizes the methyl group to the carboxylic acid.
Advantages and Limitations
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Cost efficiency : Pyruvic acid is cheaper than ethyl acetoacetate.
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Byproduct formation : Overoxidation can produce quinoline-N-oxide derivatives, requiring careful stoichiometric control.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Limitation |
|---|---|---|---|---|
| Friedländer Annulation | 72 | >95 | Industrial | Requires β-keto esters |
| Hydroxyindolinone Route | 85 | >98 | Lab-scale | Multi-step protocol |
| Pyruvic Acid Condensation | 65 | 90 | Obsolete | Byproduct formation |
Biological Activity
6-Chloro-2-phenylquinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, antiviral, and anticancer activities, along with its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The molecular structure of this compound features a quinoline core substituted with a chlorine atom and a phenyl group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm | |
| Bacillus subtilis | 14 mm |
These results suggest that the compound's structural modifications enhance its antibacterial efficacy, particularly against Gram-positive bacteria .
Antiviral Activity
The compound has also been studied for its antiviral properties. Its mechanism involves the inhibition of viral replication and interference with viral enzymes, making it a candidate for further development as an antiviral agent.
Anticancer Activity
This compound has shown promising results in anticancer studies. It acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound's ability to induce apoptosis in cancer cells has been confirmed through various assays:
| Concentration (µM) | Apoptotic Rate (%) |
|---|---|
| 1 | 10.10 |
| 2 | 15.53 |
| 4 | 27.92 |
These findings indicate that the compound promotes apoptosis in K562 leukemia cells in a dose-dependent manner, suggesting its potential as an anticancer therapeutic .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways associated with cancer progression, such as lactate dehydrogenase (LDH) and HDACs.
- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of quinoline derivatives have revealed that modifications to the phenyl and carboxylic acid groups can significantly affect biological activity. For instance, the introduction of halogen substituents enhances antibacterial activity, while variations in the length and flexibility of side chains influence anticancer efficacy .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested against various bacterial strains, revealing that structural modifications significantly impacted their antibacterial potency.
- Anticancer Studies : In a study evaluating HDAC inhibitors, compounds similar to this compound showed selective inhibition against HDAC3 with promising antiproliferative effects on cancer cell lines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-chloro-2-phenylquinoline-4-carboxylic acid exhibits notable antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating significant efficacy, particularly against Gram-positive bacteria.
Antibacterial Efficacy
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm | |
| Bacillus subtilis | 14 mm |
These results suggest that structural modifications enhance antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation and survival.
Apoptotic Effects
The compound's ability to induce apoptosis in K562 leukemia cells has been confirmed through various assays:
| Concentration (µM) | Apoptotic Rate (%) |
|---|---|
| 1 | 10.10 |
| 2 | 15.53 |
| 4 | 27.92 |
These findings indicate a dose-dependent promotion of apoptosis, highlighting its potential as an anticancer therapeutic .
Antiviral Activity
Preliminary studies have suggested that this compound may possess antiviral properties by inhibiting viral replication and interfering with viral enzymes. This mechanism positions it as a candidate for further development as an antiviral agent .
Structure-Activity Relationship (SAR)
Studies on SAR reveal that modifications to the phenyl and carboxylic acid groups significantly influence biological activity. For instance, the introduction of halogen substituents has been shown to enhance antibacterial efficacy, while variations in side chains affect anticancer potency .
Case Studies
- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested against various bacterial strains, revealing that structural modifications significantly impacted their antibacterial potency.
- Anticancer Studies : Compounds similar to this compound showed selective inhibition against HDAC3 with promising antiproliferative effects on cancer cell lines .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₁₆H₁₀ClNO₂ (calculated from TOF-MS (M+H)+: 284.12) .
- Melting Point : 244–245 °C (slightly higher than literature values of 242–243 °C, likely due to solvent effects) .
- Synthesis : Prepared via condensation reactions, yielding 54% as an off-white solid. Key spectral data include ¹H-NMR peaks at δ 8.76 (d, J=2.2 Hz, H-8) and 14.13 (br s, -COOH) .
Comparison with Structurally Similar Quinoline-4-carboxylic Acid Derivatives
Substituent Variations at the 6-Position
Modifications at the 6-position significantly alter electronic properties and bioactivity:
Key Findings :
Variations at the 2-Phenyl Group
The 2-phenyl group can be substituted with functionalized aryl or heteroaryl moieties:
Key Findings :
Carboxylic Acid Derivatives
The carboxylic acid group can be esterified or amidated to modulate reactivity:
Key Findings :
- Esterification : Reduces polarity for better cell membrane penetration .
- Amidation : Stabilizes the compound against enzymatic hydrolysis .
Physicochemical and Functional Comparisons
Solubility and Reactivity
- This compound: Low aqueous solubility due to the hydrophobic phenyl and chloro groups; requires DMSO or DMF for dissolution .
- 6-Fluoro Analog: Higher solubility in polar solvents (e.g., ethanol) due to reduced hydrophobicity .
- Hydroxyphenyl Derivative: Water solubility enhanced by the phenolic -OH group .
Thermal Stability
- The 6-chloro derivative exhibits higher thermal stability (mp >240 °C) compared to the 6-methoxy analog (mp ~220 °C) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-2-phenylquinoline-4-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The Pfitzinger reaction is a common method for synthesizing quinoline-4-carboxylic acid derivatives. Starting from substituted isatins and ketones, this reaction can be adapted by introducing chloro and phenyl groups at specific positions. For example, using 6-chloro-isatin and acetophenone derivatives under alkaline conditions (e.g., NaOH/EtOH) can yield the target compound. Yield optimization may involve temperature control (70–80°C) and catalyst screening (e.g., ionic liquids to enhance regioselectivity) .
- Data Reference : Crystal structure data for analogous compounds (e.g., 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline) confirm the importance of substituent positioning, with lattice parameters (monoclinic, P21/n) and bond angles validated via single-crystal X-ray diffraction .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm the quinoline backbone and substituents (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid proton at δ 12–13 ppm).
- HPLC-MS : To assess purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 313.7).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in the crystal lattice) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays aligned with quinoline derivatives’ known activities:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
Advanced Research Questions
Q. How do electronic effects of the chloro and phenyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group at position 6 acts as a leaving group in Suzuki-Miyaura coupling, enabling arylboronic acid insertion. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing enhanced electrophilicity at C6 due to the electron-withdrawing carboxylic acid group at C4. Experimental validation via Pd-catalyzed coupling with phenylboronic acid yields biaryl derivatives .
Q. What computational strategies predict the compound’s binding modes with tuberculosis-related enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase (InhA, PDB: 4TZK) reveals hydrogen bonding between the carboxylic acid group and NAD⁺ cofactor (binding energy ≤ -8.5 kcal/mol). MD simulations (GROMACS) assess stability over 100 ns, with RMSD < 2.0 Å indicating robust target engagement .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimalarial activity?
- Methodological Answer : Synthesize analogs with variations at C2 (e.g., 4-fluorophenyl) and C6 (e.g., Br, CF₃). Test against Plasmodium falciparum (IC₅₀ via SYBR Green assay). SAR trends show that electron-deficient C2 substituents enhance lipophilicity (logP > 3.0), improving membrane penetration. The carboxylic acid group is critical for chelating heme in the parasite’s digestive vacuole .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
